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Compound Name: NCX 466

Cat. No.: B560302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NCX 466 is a novel compound identified as a cyclooxygenase (COX)-inhibiting nitric oxide

(NO) donor (CINOD).[1][2][3] Structurally, it is (S)-(5S)-5,6-bis(nitrooxy)hexyl)2-(6-

methoxynaphthalen-2-yl)propanoate. This molecule is designed to amalgamate the anti-

inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety, derived from

naproxen, with the tissue-protective effects of nitric oxide. The primary therapeutic rationale

behind this dual mechanism is to provide anti-inflammatory and analgesic effects through COX

inhibition while mitigating the gastrointestinal side effects commonly associated with traditional

NSAIDs, a benefit conferred by the NO-donating component. Furthermore, the release of nitric

oxide is suggested to contribute to its therapeutic efficacy through its own anti-inflammatory

and antioxidant properties.[1]

Physicochemical Properties
A summary of the key physicochemical properties of NCX 466 is presented in Table 1.

Table 1: Physicochemical Properties of NCX 466
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Property Value Reference

CAS Number 1262956-64-8 [2][3]

Molecular Formula C₂₀H₂₄N₂O₉ [2]

Molecular Weight 436.41 g/mol [2]

Purity ≥98% [2][3]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[2]

Storage Store at -20°C [2][3]

Mechanism of Action
NCX 466 possesses a dual mechanism of action:

Cyclooxygenase (COX) Inhibition: The naproxen-like moiety of NCX 466 inhibits both COX-1

and COX-2 enzymes.[1] This inhibition blocks the conversion of arachidonic acid to

prostaglandins, which are key mediators of inflammation, pain, and fever. The similar

inhibition of prostaglandin E₂ (PGE₂) synthesis by both NCX 466 and naproxen in preclinical

models supports this mechanism.[1]

Nitric Oxide (NO) Donation: The molecule is engineered to release nitric oxide.[1] NO has

several physiological roles that can be beneficial in a therapeutic context, including

vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and fibrotic

processes.

The synergistic action of these two mechanisms is hypothesized to provide enhanced

therapeutic benefit, particularly in inflammatory conditions with a fibrotic component.

Preclinical Pharmacology
The primary preclinical evaluation of NCX 466 has been in a murine model of bleomycin-

induced pulmonary fibrosis.[1] This model is a well-established tool for studying the

pathogenesis of lung fibrosis and for evaluating potential therapeutic agents.
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In Vivo Efficacy in a Model of Pulmonary Fibrosis
In a study by Pini et al. (2012), NCX 466 was compared to an equimolar dose of naproxen in a

bleomycin-induced lung fibrosis model in C57BL/6 mice.[1] The key findings from this study are

summarized in Table 2.

Table 2: In Vivo Efficacy of NCX 466 in Bleomycin-Induced Lung Fibrosis in Mice
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Parameter Vehicle
Bleomycin +
Vehicle

Bleomycin +
NCX 466 (19
mg/kg)

Bleomycin +
Naproxen (10
mg/kg)

Airway

Resistance

(cmH₂O/mL per

second)

Data not

available

Markedly

increased

Significantly

prevented

increase

Dose-

dependently

prevented

increase

Lung Collagen

Accumulation

Data not

available

Markedly

increased

Significantly

prevented

increase

Dose-

dependently

prevented

increase

Transforming

Growth Factor-β

(TGF-β) Levels

Data not

available
Increased

Significantly

more effective

reduction than

naproxen

Reduced

Thiobarbituric

Acid Reactive

Substance

(TBARS)

Data not

available
Increased

Significantly

more effective

reduction than

naproxen

Reduced

8-hydroxy-2'-

deoxyguanosine

(8-OHdG)

Data not

available
Increased

Significantly

more effective

reduction than

naproxen

Reduced

Myeloperoxidase

(MPO) Activity

Data not

available
Increased

Greater

decrease than

naproxen

Decreased

Prostaglandin E₂

(PGE₂) Levels

Data not

available
Increased

Similar inhibition

to naproxen

Similar inhibition

to naproxen

Data extracted from the abstract of Pini et al., J Pharmacol Exp Ther, 2012.[1]

These results indicate that while both NCX 466 and naproxen demonstrate anti-inflammatory

and anti-fibrotic effects, NCX 466 was significantly more effective at the highest dose in
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reducing key markers of fibrosis (TGF-β) and oxidative stress (TBARS and 8-OHdG).[1] The

greater reduction in myeloperoxidase activity also suggests a superior effect in limiting

leukocyte infiltration into the lungs.[1]

In Vitro Cyclooxygenase Inhibition
Quantitative data regarding the in vitro inhibitory activity (IC₅₀) of NCX 466 against COX-1 and

COX-2 enzymes are not currently available in the public domain, including peer-reviewed

publications, patent literature, or supplier technical data sheets.

Signaling Pathways
The enhanced efficacy of NCX 466 over naproxen in the preclinical lung fibrosis model is

attributed to the integrated effects of COX inhibition and NO donation on key signaling

pathways involved in inflammation and fibrosis.

Modulation of TGF-β Signaling
The reduction in TGF-β levels by NCX 466 is a critical component of its anti-fibrotic effect. The

nitric oxide component is thought to play a significant role in this process.
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Caption: Proposed mechanism of NCX 466 action on key signaling pathways.

Attenuation of Oxidative Stress
NCX 466 demonstrated a superior ability to reduce markers of oxidative stress compared to

naproxen alone.[1] This is likely due to the direct antioxidant properties of the released nitric

oxide.

NCX 466

Reactive Oxygen Species

Cellular Damage

NCX 466

NO Donation

ROS (e.g., O₂⁻, H₂O₂)

 Scavenges

Lipid Peroxidation
(e.g., TBARS)

DNA Damage
(e.g., 8-OHdG)

Click to download full resolution via product page

Caption: Antioxidant mechanism of the NO-donating moiety of NCX 466.

Experimental Protocols
The following experimental protocols are based on the methodology described in the abstract

of Pini et al. (2012).[1]
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Bleomycin-Induced Lung Fibrosis Model
Animal Model: C57BL/6 mice.

Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU).

Treatment: Oral administration of vehicle, NCX 466 (1.9 or 19 mg/kg), or an equimolar dose

of naproxen (1 or 10 mg/kg) once daily for 14 days, starting from the day of bleomycin

instillation.

Assessment of Lung Function
Parameter: Airway resistance, as an index of lung stiffness.

Methodology: The specific technique for measuring airway resistance was not detailed in the

available literature. Standard methods often involve invasive plethysmography in

anesthetized, tracheostomized animals.

Histological and Biochemical Analyses
Sample Collection: Lung specimens were collected at the end of the 14-day treatment

period.

Collagen Accumulation: The method for quantifying collagen deposition was not specified.

This is typically assessed by histological staining (e.g., Masson's trichrome) and/or

biochemical assays (e.g., Sircol collagen assay).

TGF-β, TBARS, 8-OHdG, MPO, and PGE₂ Measurement: The specific assay kits or

methods used for the quantification of these markers in lung tissue homogenates were not

detailed in the available literature. These are typically measured using commercially

available ELISA or colorimetric assay kits.
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Caption: Experimental workflow for the in vivo evaluation of NCX 466.

Conclusion
NCX 466 is a promising preclinical compound that combines COX inhibition with nitric oxide

donation. In a mouse model of lung fibrosis, it has demonstrated superior efficacy compared to

its parent NSAID, naproxen, particularly in reducing key drivers of fibrosis and oxidative stress.

[1] This enhanced activity is attributed to the multifaceted effects of nitric oxide, which

complements the anti-inflammatory action of COX inhibition. Further research is warranted to

fully elucidate its pharmacological profile, including the determination of its in vitro potency

against COX isoforms, and to explore its therapeutic potential in other inflammatory and fibrotic
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diseases. The lack of publicly available data on its COX inhibition profile (IC₅₀ values) is a

notable gap in the current understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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